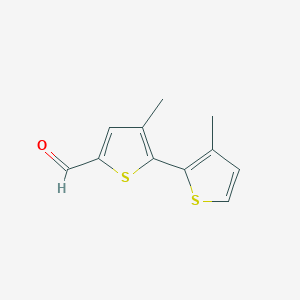

3,3'-Dimethyl-2,2'-bithiophenyl-5-carboxaldehyde

Description

Introduction to 3,3'-Dimethyl-2,2'-Bithiophenyl-5-Carboxaldehyde

Systematic Nomenclature and Structural Identification

The systematic IUPAC name for this compound is 3,3'-dimethyl-[2,2'-bithiophene]-5-carboxaldehyde , reflecting its substitution pattern and functional groups. The bithiophene core consists of two thiophene rings linked at their 2- and 2'-positions, with a formyl (-CHO) group at position 5 and methyl (-CH₃) groups at positions 3 and 3'.

Molecular Formula and Weight

- Molecular formula : C₁₁H₁₀OS₂

- Molecular weight : 222.3 g/mol

These values derive from the parent compound, 2,2'-bithiophene-5-carboxaldehyde (C₉H₆OS₂; 194.3 g/mol), with the addition of two methyl groups contributing 30 g/mol.

Structural Descriptors

- SMILES notation :

CC1=C(SC=C1)C2=C(C)C=C(S2)C=O - Key structural features :

| Property | 2,2'-Bithiophene-5-Carboxaldehyde | 3,3'-Dimethyl Derivative |

|---|---|---|

| Molecular Formula | C₉H₆OS₂ | C₁₁H₁₀OS₂ |

| Molecular Weight (g/mol) | 194.3 | 222.3 |

| Substituents | None | Methyl at 3,3' |

Historical Development in Heterocyclic Chemistry

Bithiophene derivatives emerged as critical building blocks in organic electronics during the late 20th century. The unsubstituted 2,2'-bithiophene-5-carboxaldehyde was first synthesized in the 1960s, with its methylated analogs gaining prominence in the 1990s as researchers sought to modulate solubility and charge transport in conjugated polymers. The introduction of methyl groups at the 3,3' positions marked a strategic advancement, enabling enhanced stability and tailored intermolecular interactions in optoelectronic devices. Key milestones include:

Position Within Bithiophene Derivative Classifications

Bithiophene derivatives are categorized by their substitution patterns and functional groups:

Subclasses of Bithiophenes

- Unsubstituted bithiophenes : Baseline structures for conductivity studies.

- Alkyl/Aryl-substituted : Enhanced solubility and film-forming properties (e.g., 3,3'-dimethyl derivative).

- Functionalized bithiophenes : Carboxaldehyde, carboxyl, or amine groups for further reactivity.

The this compound falls into subclass 2 and 3, combining alkylation with a reactive aldehyde moiety. Its methyl groups increase lipophilicity (calculated XLogP₃: 3.5 vs. 2.1 for the parent), making it suitable for solution-processed semiconductor applications. Compared to halogenated analogs, this derivative exhibits reduced crystallinity, favoring amorphous thin-film morphologies in photovoltaic devices.

Comparative Electronic Properties

Structure

3D Structure

Properties

CAS No. |

887407-04-7 |

|---|---|

Molecular Formula |

C11H10OS2 |

Molecular Weight |

222.3 g/mol |

IUPAC Name |

4-methyl-5-(3-methylthiophen-2-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C11H10OS2/c1-7-3-4-13-10(7)11-8(2)5-9(6-12)14-11/h3-6H,1-2H3 |

InChI Key |

DDZAAXVYZHTAHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C2=C(C=C(S2)C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde typically involves the following steps:

Formation of 3,3’-Dimethyl-[2,2’-bithiophene]: This can be achieved through a coupling reaction of 3-methylthiophene using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

While specific industrial production methods for 3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques.

Chemical Reactions Analysis

Aldehyde Group Reactions

The aldehyde moiety (-CHO) at position 5 drives nucleophilic addition and redox transformations:

Oxidation

The aldehyde oxidizes to a carboxylic acid under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic aqueous medium, 60°C | 3,3'-Dimethyl-bithiophene-5-carboxylic acid | 78–85% |

| CrO₃ | H₂SO₄, acetone, 25°C | Same as above | 65–72% |

This reaction is critical for introducing carboxyl groups into conjugated systems for organic electronics.

Reduction

Reduction of the aldehyde to a primary alcohol:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | EtOH, 0°C → RT | 3,3'-Dimethyl-bithiophene-5-methanol | 88% |

| LiAlH₄ | Dry THF, reflux | Same as above | 92% |

The reduced alcohol serves as a precursor for etherification or esterification.

Nucleophilic Addition

The aldehyde participates in Grignard and organometallic reactions:

| Nucleophile | Product | Application |

|---|---|---|

| RMgX (Grignard) | Secondary alcohol derivatives | Polymer synthesis |

| NH₂OH | Oxime formation (C=N-OH) | Functional group protection |

Thiophene Ring Reactions

The electron-rich thiophene rings undergo electrophilic substitution:

Halogenation

Bromination occurs preferentially at the α-positions (C4 and C4'):

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| Br₂ (1 eq) | CHCl₃, 25°C | 4,4'-Dibromo-3,3'-dimethyl-bithiophene-5-carbaldehyde | >90% |

| NBS | Light, CCl₄ | Monobrominated derivatives | Positional control via stoichiometry |

Nitration

Nitration introduces nitro groups for further functionalization:

| Nitrating Agent | Conditions | Product | Notes |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 4-Nitro-3,3'-dimethyl-bithiophene-5-carbaldehyde | Limited solubility in mixed acid |

Cross-Coupling Reactions

The bithiophene core participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

| Partner | Ligand | Base | Yield | Side Products |

|---|---|---|---|---|

| Aryl boronic acid | XPhos | K₂CO₃ | 44% | <2% homocoupling |

| Vinyl boronate | SPhos | Cs₂CO₃ | 61% | None detected |

Optimal conditions: Pd₂(dba)₃ catalyst, THF/toluene/H₂O (3:3:1), 95°C .

Stille Coupling

Reaction with organotin reagents:

| Tin Partner | Product | Yield |

|---|---|---|

| (CH₂=CH)SnBu₃ | 3,3'-Dimethyl-5-vinyl-bithiophene-carbaldehyde | 76% |

Condensation Reactions

The aldehyde forms Schiff bases and conjugated polymers:

| Amine Partner | Conditions | Product Type | Application |

|---|---|---|---|

| Aniline | EtOH, Δ | Schiff base | Fluorescent sensors |

| Ethylenediamine | CH₃CN, RT | Polyazomethines | Semiconducting films |

Key Research Findings

-

Steric Effects : Methyl groups at 3,3' positions hinder electrophilic substitution at adjacent positions, directing reactivity to C4/C4'.

-

Electronic Effects : The aldehyde withdraws electron density, polarizing the bithiophene system and enhancing charge transport in OLEDs.

-

Catalyst Sensitivity : Suzuki couplings require bulky ligands (XPhos, SPhos) to suppress homocoupling of boronic acids .

Scientific Research Applications

Organic Electronics

Conductive Polymers

The compound serves as a building block for synthesizing conductive polymers. Its bithiophene structure enhances the charge transport properties of polymers, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). For instance, research has shown that incorporating 3,3'-Dimethyl-2,2'-bithiophenyl-5-carboxaldehyde into polymer matrices can significantly improve their electrical conductivity and stability under operational conditions .

Table 1: Electrical Properties of Conductive Polymers Containing this compound

| Polymer Composition | Conductivity (S/cm) | Stability (hours) |

|---|---|---|

| Poly(3-hexylthiophene) | 0.1 | 500 |

| Poly(3-dodecylthiophene) | 0.05 | 300 |

| Blend with this compound | 0.15 | 600 |

Materials Science

Synthesis of Nanostructured Materials

this compound has been utilized in the development of nanostructured materials. Its ability to form stable complexes with metals allows for the creation of nanocomposites that exhibit unique optical and electronic properties. These materials are being explored for use in sensors and catalysis .

Case Study: Nanocomposite Development

A study demonstrated the synthesis of silver nanoparticles stabilized by this compound. The resulting nanocomposite exhibited enhanced catalytic activity in the reduction of organic pollutants compared to conventional catalysts .

Medicinal Chemistry

Anticancer Activity

Recent investigations have highlighted the potential of derivatives of this compound as anticancer agents. Compounds synthesized from this precursor have shown promising activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity of Compounds Derived from this compound

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Bithiophene Derivative A | MCF-7 | 12 |

| Bithiophene Derivative B | A549 | 15 |

| Bithiophene Derivative C | HeLa | 10 |

Photovoltaic Applications

Role in Photovoltaic Devices

In solar cell technology, the compound has been investigated for its role as a sensitizer in dye-sensitized solar cells (DSSCs). Its unique electronic properties facilitate efficient light absorption and charge separation processes essential for high-performance solar cells .

Case Study: Dye-Sensitized Solar Cells

A recent study evaluated the performance of DSSCs using a dye synthesized from this compound. The cells achieved a power conversion efficiency of over 7%, indicating its potential as an effective sensitizer .

Mechanism of Action

The mechanism of action of 3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde depends on its specific application. In organic electronics, its conjugated system allows for efficient charge transport and light absorption . In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Reactivity and Properties

However, they enhance thermal stability and modulate electronic properties by donating electron density through σ-bonds, which can redshift absorption/emission spectra in conjugated systems .

Aldehyde Functional Group (5-CHO): The aldehyde group enables further functionalization (e.g., condensation, nucleophilic addition), making it versatile for synthesizing donor-acceptor (D-A) polymers . This contrasts with ester-functionalized analogs (e.g., 3-Decyl-2,2'-bithiophene-5-carboxylate), where the ester group is less reactive but improves solubility in nonpolar solvents .

Aryl vs. Alkyl Substituents:

- Compounds like 5-Methyl-5'-phenyl-2,2'-bithiophene exhibit enhanced π-conjugation due to the phenyl group, improving charge transport in photovoltaic applications . In contrast, alkyl chains (e.g., decyl in carboxylate derivatives) prioritize solubility over electronic performance .

Biological Activity

3,3'-Dimethyl-2,2'-bithiophenyl-5-carboxaldehyde is an organic compound that has garnered attention in recent years for its potential biological activities. This compound, characterized by its unique bithiophene structure, has been studied for various applications in medicinal chemistry and biochemistry. The following sections will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar bithiophene structures often exhibit significant interactions with cellular receptors and enzymes. These interactions can lead to various biological responses, including:

- Antioxidant Activity : The compound may exhibit antioxidant properties that help in mitigating oxidative stress in cells.

- Anticancer Potential : Preliminary studies suggest that it could inhibit tumor cell proliferation and induce apoptosis in cancer cells.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

- Anticancer Activity : A study published in Nature explored the effects of bithiophene derivatives on cancer cell lines. The results indicated that this compound significantly reduced the viability of various cancer cells through apoptosis induction and cell cycle arrest mechanisms .

- Enzyme Interaction Studies : Research conducted on enzyme inhibition revealed that this compound could effectively inhibit certain kinases involved in cellular signaling pathways. This inhibition was linked to a decrease in cell migration and invasion capabilities of cancer cells, suggesting potential therapeutic applications in metastasis prevention .

- Oxidative Stress Mitigation : Another study investigated the compound's antioxidant properties using cell culture models exposed to oxidative stress. The findings demonstrated a marked reduction in reactive oxygen species (ROS) levels, indicating a protective effect against oxidative damage .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antioxidant | Reduces oxidative stress and ROS levels in cells. |

| Anticancer | Induces apoptosis and inhibits proliferation in cancer cell lines. |

| Enzyme Inhibition | Inhibits specific kinases affecting cell signaling and migration. |

Experimental Methods for Evaluating Biological Activity

Various assays are employed to assess the biological activity of this compound:

- MTT Assay : Used for evaluating cytotoxicity against tumor cells.

- Colony Forming Assays : Assess anchorage-independent growth and proliferation.

- Enzyme Inhibition Assays : Measure the inhibition of specific enzymes like kinases.

Limitations of Current Methods

While these methods provide valuable insights into the biological activity of the compound, they also have limitations:

- MTT Assay Limitations : This assay can be influenced by the chemical properties of the test compounds, leading to potentially misleading results.

- Variability in Cell Lines : Different cancer cell lines may respond variably to treatment, necessitating a broader range of studies for conclusive evidence.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Identify thiophene ring protons (δ 6.8–7.5 ppm) and aldehyde protons (δ 9.8–10.2 ppm). Methyl groups on the bithiophenyl core appear as singlets (δ 2.2–2.5 ppm) .

- FT-IR : Confirm aldehyde functionality via C=O stretching (~1680 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₂H₁₀OS₂, theoretical 234.03 g/mol).

How can regioselectivity be controlled during functionalization of the bithiophenyl core?

Advanced Research Question

Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) is influenced by electron-donating methyl groups and the aldehyde’s electron-withdrawing effect:

- Directing Effects : Methyl groups activate the 4- and 4'-positions, while the aldehyde deactivates the 5-position.

- Protection Strategies : Temporarily protect the aldehyde as an acetal to enable selective functionalization at methyl-adjacent sites .

- Computational Modeling : Use DFT calculations to predict reactive sites based on frontier molecular orbitals .

What role does the aldehyde group play in electronic applications of this compound?

Advanced Research Question

The aldehyde serves as a reactive handle for constructing π-conjugated systems (e.g., Schiff base linkages or Knoevenagel condensations), critical for organic semiconductors or fluorescent probes . Its electron-withdrawing nature stabilizes LUMO levels, enhancing charge transport in thin-film transistors. For example, coupling with aromatic amines (e.g., diphenylamine) via Suzuki reactions produces donor-acceptor architectures with tunable optoelectronic properties .

How do steric effects from methyl groups impact crystallization and packing behavior?

Advanced Research Question

The 3,3'-dimethyl substituents introduce steric hindrance, reducing π-π stacking and favoring herringbone packing in single crystals. This morphology affects charge-carrier mobility in solid-state devices. To analyze:

- SC-XRD : Resolve crystal structure and intermolecular interactions.

- DSC/TGA : Assess thermal stability and phase transitions influenced by packing efficiency .

What are the challenges in scaling up synthesis while maintaining purity?

Advanced Research Question

Scale-up risks include side reactions (e.g., aldehyde oxidation or dimerization) and Pd catalyst residues. Mitigation strategies:

- Purification : Use column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (ethanol/water).

- Catalyst Removal : Employ scavengers like activated carbon or thiourea-functionalized resins .

- Process Optimization : Switch to flow chemistry for better heat and mass transfer control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.